Lumateperone tosylate (C24H29FN3O ⋅ C7H7O3S) [, ] is a novel antipsychotic drug [, ] that acts as a selective and concurrent modulator of serotonin, dopamine, and glutamate neurotransmission [, , , ]. This unique pharmacological profile makes it a valuable tool in investigating the complexities of these neurotransmitter systems and their role in neuropsychiatric disorders.
Synthesis Analysis
New Synthesis Approach: Details of this approach remain unpublished [].
Manufacturing Synthesis: This approach utilizes a novel resolution process for a key intermediate in the synthesis pathway []. Specific details regarding the process are not publicly available.
Molecular Structure Analysis
Single-crystal X-ray diffraction data reveals lumateperone tosylate crystallizes in the monoclinic crystal system, specifically the C2 space group [].
Unit cell parameters: a = 15.5848(10) Å, b = 6.0700(4) Å, c = 31.3201(14) Å, β = 96.544(5)°, V = 2943.58 Å3, Z = 4 [].
Powder X-ray diffraction data confirms the single-crystal structure and indicates a preferred orientation in the [] direction (orientation coefficient = 0.75) [].
Mechanism of Action
Lumateperone tosylate exerts its effects through a complex interplay with multiple neurotransmitter systems [, , ]:
Serotonergic Modulation: Acts as a potent antagonist at 5-hydroxytryptamine (serotonin) 2A (5-HT2A) receptors [].
Dopaminergic Modulation: Displays a unique profile with partial agonism at presynaptic dopamine D2 receptors and postsynaptic antagonism []. This balanced approach may contribute to its efficacy and reduced risk of certain side effects.
Glutamatergic Modulation: Acts as an indirect modulator of the glutamatergic system by augmenting both NMDA and AMPA receptor activity via the mammalian target of rapamycin (mTOR) pathway []. This modulation is believed to be D1 receptor-dependent.
Future Directions
Exploring its Therapeutic Potential in Other Neurological and Psychiatric Disorders: Given its unique mechanism of action, its efficacy in treating conditions beyond schizophrenia, such as bipolar disorder and dementia, warrants further exploration [, ].
Related Compounds
Risperidone
Compound Description: Risperidone is an atypical antipsychotic medication commonly used to treat schizophrenia and bipolar disorder. It acts primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. [, ]
Relevance: Risperidone serves as a key comparator to lumateperone tosylate in several clinical trials. While both drugs demonstrate efficacy in managing schizophrenia symptoms, studies suggest that lumateperone tosylate may offer a more favorable metabolic profile with fewer adverse effects such as weight gain and increased risk of metabolic syndrome. [, ] Additionally, lumateperone tosylate exhibits a distinct mechanism of action, engaging with serotonin, dopamine, and glutamate neurotransmission concurrently. []
Benztropine
Compound Description: Benztropine is an anticholinergic medication used to treat extrapyramidal symptoms (EPS), which are common side effects of some antipsychotic medications. []
Relevance: Benztropine's relevance to lumateperone tosylate lies in its use as a treatment for EPS. Clinical trials indicate that lumateperone tosylate demonstrates a lower risk of EPS compared to other antipsychotics like risperidone. Consequently, the need for benztropine as an adjunctive therapy is lower in patients treated with lumateperone tosylate. []
Propranolol
Compound Description: Propranolol is a beta-blocker medication primarily prescribed for conditions like high blood pressure and anxiety. It can also be used to manage akathisia, a specific type of EPS characterized by restlessness. []
Relevance: Similar to benztropine, propranolol's connection to lumateperone tosylate stems from its role in mitigating akathisia, a potential side effect of antipsychotic medications. Lumateperone tosylate demonstrates a lower incidence of akathisia in clinical trials compared to other antipsychotics, suggesting a reduced need for propranolol as an adjunctive therapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Schizophrenia is a complex mental illness and impacts approximately 1% of the population. Although there are several antipsychotics including [aripiprazole], [paliperidone] and [clozapine] available for clinical use, they are generally accompanied by significant metabolic and/or neurological adverse effects. Lumateperone is a newly approved 2nd generation antipsychotic currently indicated for the treatment of schizophrenia. It has a unique receptor binding profile and differs from other antipsychotics in that it modulates glutamate, serotonin and dopamine, which are all neurotransmitters that contribute to the pathophysiology of schizophrenia. The data so far indicates that lumateperone can alleviate both positive and negative symptoms of schizophrenia. Further, not only is the new antipsychotic selective for dopamine (D2) receptors in the mesolimbic and mesocortical brain regions, but it also has minimal off-target activity. Both characteristics lend to a more favourable adverse effect profile and ultimately safer drug. Lumateperone is an Atypical Antipsychotic. Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. Lumateperone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury. See also: Lumateperone Tosylate (is active moiety of).
Deferoxamine Mesylate is the mesylate salt of an iron-chelating agent that binds free iron in a stable complex, preventing it from engaging in chemical reactions. Deferoxamine chelates iron from intra-lysosomal ferritin and ferrioxamine, a water-soluble complex excreted by the kidneys and in the feces via the bile. This agent does not readily chelate iron bound to transferrin, hemoglobin, myoglobin or cytochrome. Natural product isolated from Streptomyces pilosus. It forms iron complexes and is used as a chelating agent, particularly in the mesylate form.
KN-93 is a sulfonamide resulting from the formal condensation of p-methoxybenzenesulfonic acid with the anilino nitrogen of 2-(aminomethyl)-N-(2-hydroxyethyl)aniline in which the hydrogens of the primary amino group have been replaced by methyl and p-chlorocinnamyl groups. KN-93 is a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II. It has a role as an EC 2.7.11.17 (Ca(2+)/calmodulin-dependent protein kinase) inhibitor and a geroprotector. It is a sulfonamide, a tertiary amino compound, a primary alcohol, a member of monochlorobenzenes and a monomethoxybenzene.
AG-120 is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1), with potential antineoplastic activity. Upon administration, AG-120 specifically inhibits a mutated form of IDH1 in the cytoplasm, which inhibits the formation of the oncometabolite, 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1-expressing tumor cells.
EPZ004777 hydrochloride is a potent, selective DOT1L inhibitor with IC50 of 0.4 nM.IC50 value: 0.4 nM [1]Target: DOT1Lin vitro: EPZ004777 selectively inhibits cellular H3K79 methylation and inhibits expression of key MLL fusion target genes. Following DOT1L inhibition, EPZ004777 selectively inhibits proliferation of MLL-Rearranged cell lines and MLL-AF9-transformed murine hematopoietic cells. In addition, EPZ004777 also induces differentiation and apoptosis in MLL-rearranged cells [1]. EPZ004777 selectively inhibits proliferation of MLL–AF10 and CALM–AF10-transformed murine bone marrow cells [2]. DOT1L inhibition by EPZ004777 results in significantly decreased proliferation, decreased expression of MLL-AF6 target genes, and cell cycle arrest of MLL-AF6-transformed cells [3].in vivo: EPZ004777 produces potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia [1].
Potassium (K+) channels are categorized by their mode of activation and the number of transmembrane segments. The voltage-gated six-transmembrane K+ channels include KCNQ1, first recognized for its role in cardiac function and subsequently in hearing, gastrointestinal chloride secretion, and other processes. ML-277 is a potent activator of KCNQ1 channels (EC50 = 260 nM). The EC50 value of this compound at the related channels KCNQ2, KCNQ4, and hERG exceeds 30 µM. ML-277 potentiates both homomultimeric KCNQ1 channels and unsaturated heteromultimeric (KCNQ1/KCNE1) channels in model cardiomyocytes and augments delayed rectifier K+ current in cultured human cardiomyocytes. Novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator ML 277 is a selective Kv7.1 potassium channel activator and can be applied to treatments involving the correction of heart, respiratory or brain malfunctions as a result of gene mutation. ML277(CID53347902) is a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator with EC50 of 270 nM. IC50 value: 270 nM (EC50) Target: K(v)7.1 activatorML277 was shown to be highly selective against other KCNQ channels (>100-fold selectivity versus KCNQ2 and KCNQ4) as well as against the distantly related hERG potassium channel.